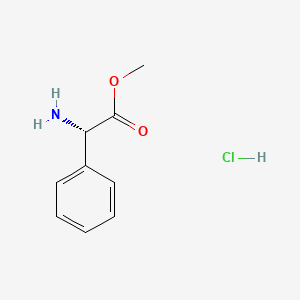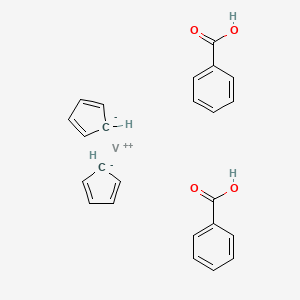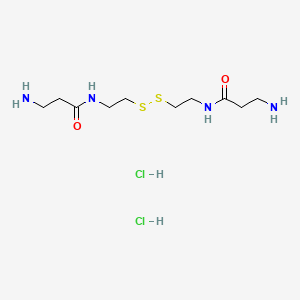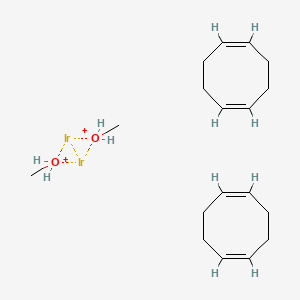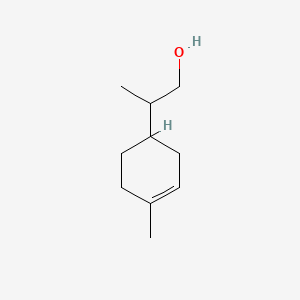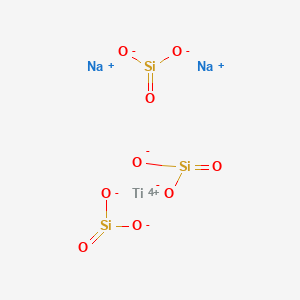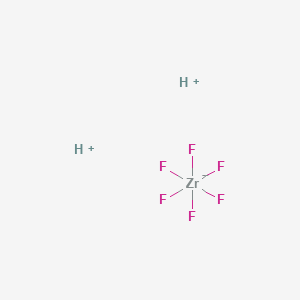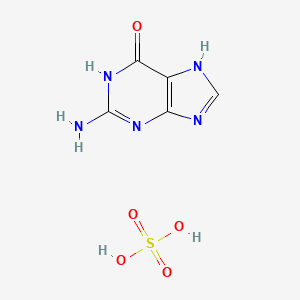
TERBIUM SILICIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terbium Silicide is a chemical compound of the rare earth metal terbium with silicon . It has the chemical formula TbSi2 and is a gray solid . It was first described in detail in the late 1950s . The metallic resistivity and low Schottky barrier of TbSi2 make it a potential candidate for applications such as infrared detectors, ohmic contacts, magnetoresistive devices, and thermoelectric devices .
Synthesis Analysis
The epitaxial growth of terbium silicide by codeposition on Si(111) has been demonstrated . Terbium and silicon are evaporated onto substrates held at room temperature and subsequently annealed up to 850 °C . The pressure during evaporation and annealing is maintained below 1×10 −9 Torr .
Molecular Structure Analysis
The internal atomic structure of terbium silicide nanowires on Si(001) has been determined by scanning tunneling microscopy and high-resolution transmission electron microscopy . It was found that room temperature capping by amorphous silicon does not affect the original nanowire structure .
Chemical Reactions Analysis
The complete analysis of silicates rocks is a tedious job for an analyst because of difficult decomposition procedure and a number of subsequent separation stages . For the analysis of different major constituents in silicates various classical methods are required: gravimetric, titremetry and spectrophotometry .
Physical And Chemical Properties Analysis
Terbium Silicide is insoluble in water . Its crystal structure is either Orthorhombic or Hexagonal . The molar mass of Terbium Silicide is 215.09 g/mol .
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves .
Zukünftige Richtungen
The metallic resistivity and low Schottky barrier of TbSi2 (on n-type doped silicon) make it a potential candidate for applications such as infrared detectors, ohmic contacts, magnetoresistive devices, and thermoelectric devices . It exhibits antiferromagnetism at 16K . This suggests that Terbium Silicide could have potential applications in the field of electronics and magnetism.
Eigenschaften
CAS-Nummer |
12039-80-4 |
|---|---|
Produktname |
TERBIUM SILICIDE |
Molekularformel |
Si2Tb |
Molekulargewicht |
215.1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



